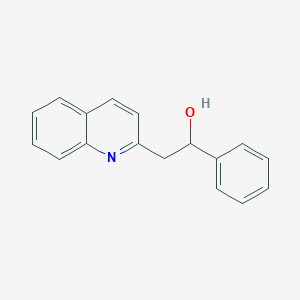
alpha-Phenylquinoline-2-ethanol
Vue d'ensemble
Description
Alpha-Phenylquinoline-2-ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of alpha-Phenylquinoline-2-ethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Alpha-Phenylquinoline-2-ethanol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, alpha-Phenylquinoline-2-ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using alpha-Phenylquinoline-2-ethanol in lab experiments is its high purity and yield, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using alpha-Phenylquinoline-2-ethanol in lab experiments is that its potential toxicity and side effects are not fully understood, and further research is needed to determine its safety profile.
Orientations Futures
There are several potential future directions for research on alpha-Phenylquinoline-2-ethanol. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to determine the safety profile and potential side effects of alpha-Phenylquinoline-2-ethanol. Finally, there is potential for this compound to be used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
Conclusion:
In conclusion, alpha-Phenylquinoline-2-ethanol is a chemical compound that has potential applications in various fields of science. Its synthesis method is well established, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to determine its safety profile and potential side effects, but there is potential for this compound to be used in the development of new anti-cancer and anti-inflammatory drugs.
Applications De Recherche Scientifique
Alpha-Phenylquinoline-2-ethanol has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, alpha-Phenylquinoline-2-ethanol has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
alpha-Phenylquinoline-2-ethanol |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-phenyl-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2 |
Clé InChI |
PNJFPHVFEWNNKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)


![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)